Cas no 53786-09-7 (2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine)

2-(Oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine is an epoxide-functionalized benzodioxine derivative with notable reactivity due to its strained oxirane ring. This compound serves as a versatile intermediate in organic synthesis, particularly for ring-opening reactions, enabling the formation of polyfunctionalized structures. Its benzodioxine moiety contributes to stability while the epoxide group offers selective reactivity with nucleophiles, making it valuable for pharmaceutical and agrochemical applications. The compound’s rigid framework also supports stereoselective transformations, useful in chiral synthesis. Its balanced lipophilicity and electronic properties enhance its utility in designing bioactive molecules. Proper handling is required due to the epoxide’s potential sensitivity to moisture and nucleophiles.
2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine structure
53786-09-7 structure
Product Name:2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine
CAS No:53786-09-7
MF:C10H10O3
MW:178.184603214264
CID:6364123
PubChem ID:12736708
Update Time:2025-08-04

2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine Chemical and Physical Properties

Names and Identifiers

    • 2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine
    • LDWQUOIUYGBUPN-UHFFFAOYSA-N
    • 1,4-benzodioxan-2-yl-ethyleneoxide
    • EN300-1842810
    • 2-(1,4-benzodioxan-2-yl)-oxiran
    • SCHEMBL9774593
    • 53786-09-7
    • 2-(oxiran-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine
    • Inchi: 1S/C10H10O3/c1-2-4-8-7(3-1)11-6-10(13-8)9-5-12-9/h1-4,9-10H,5-6H2
    • InChI Key: LDWQUOIUYGBUPN-UHFFFAOYSA-N
    • SMILES: O1CC1C1COC2C=CC=CC=2O1

Computed Properties

  • Exact Mass: 178.062994177g/mol
  • Monoisotopic Mass: 178.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 31Ų

2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine Pricemore >>

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Additional information on 2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine

Professional Introduction to Compound with CAS No. 53786-09-7 and Product Name: 2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine

The compound with the CAS number 53786-09-7 and the product name 2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine represents a significant area of interest in the field of chemical and pharmaceutical research. This heterocyclic compound, featuring a unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of an oxirane ring and a dihydrobenzodioxine core makes it a versatile scaffold for further derivatization and exploration of its pharmacological properties.

Structurally, 2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine is characterized by a benzodioxine moiety linked to an oxirane group. This configuration suggests a high degree of reactivity, particularly at the oxirane ring, which is known for its ability to undergo nucleophilic substitution reactions. Such reactivity makes it an attractive candidate for the development of novel bioactive molecules. The dihydrobenzodioxine part of the molecule contributes to its stability while providing a rigid aromatic system that can be modified for specific biological activities.

In recent years, there has been growing interest in the development of benzodioxine derivatives due to their reported biological activities. These compounds have been explored for their potential roles in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The oxirane ring in 2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine provides a site for functionalization that can be exploited to enhance or modulate these biological effects. For instance, introducing different substituents at the oxirane ring can alter the electronic properties of the molecule, thereby influencing its interaction with biological targets.

One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The combination of the benzodioxine and oxirane moieties offers a rich chemical space for structural diversity. This diversity is crucial for identifying molecules with optimal pharmacokinetic and pharmacodynamic profiles. Researchers have employed various synthetic strategies to modify 2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine, including nucleophilic ring opening reactions at the oxirane ring to introduce new functional groups. These modifications have led to the discovery of several promising lead compounds with enhanced biological activity.

Recent studies have highlighted the importance of 2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine in the development of novel therapeutic agents. For example, researchers have demonstrated its utility in generating derivatives with potent anti-inflammatory properties. These derivatives have shown promise in preclinical models by inhibiting key inflammatory pathways without significant side effects. The ability to fine-tune the structure of these compounds allows for the optimization of their therapeutic index, making them attractive candidates for further development.

The synthesis of 2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine itself is an intriguing challenge due to its complex structural features. However, advances in synthetic methodology have made it more accessible than ever before. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have enabled chemists to construct this molecule with high precision and yield. These advancements not only facilitate research but also open up new possibilities for drug discovery and development.

In conclusion, 53786-09-7 and product name: 2-(oxiran-2-yl)-2,3-dihydro-1,4-benzodioxine represent a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable scaffold for developing novel bioactive molecules. As research continues to uncover new applications and synthetic strategies for this compound, 53786-09-7 is poised to play an important role in future drug discovery efforts.

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